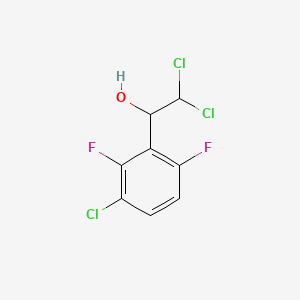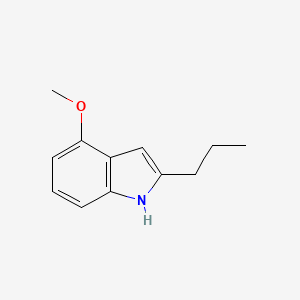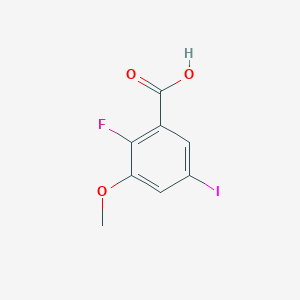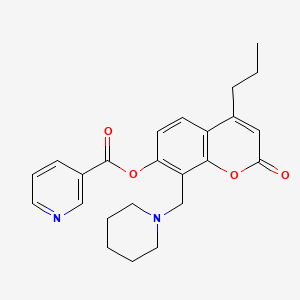
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen core structure, which is a fused ring system containing a benzene ring and a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a halomethylated chromen intermediate.
Esterification with Nicotinic Acid: The final step involves the esterification of the chromen derivative with nicotinic acid or its derivatives under acidic conditions to form the nicotinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and hydrolysis may yield carboxylic acids and alcohols.
科学的研究の応用
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl acetate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl benzoate
- 2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl butyrate
Uniqueness
2-Oxo-8-(piperidin-1-ylmethyl)-4-propyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity, solubility, and biological activity compared to its analogs with different ester groups. The nicotinate moiety may also enhance the compound’s potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
[2-oxo-8-(piperidin-1-ylmethyl)-4-propylchromen-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-2-7-17-14-22(27)30-23-19(17)9-10-21(20(23)16-26-12-4-3-5-13-26)29-24(28)18-8-6-11-25-15-18/h6,8-11,14-15H,2-5,7,12-13,16H2,1H3 |
InChIキー |
PCZQPTQUMBNBCI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)OC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


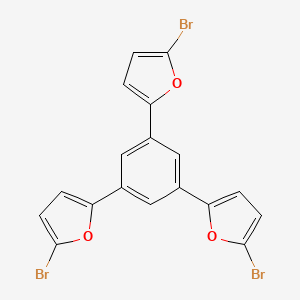
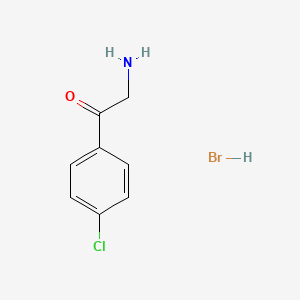
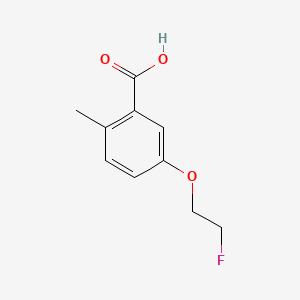

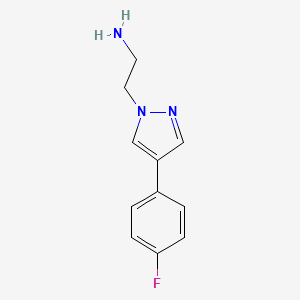
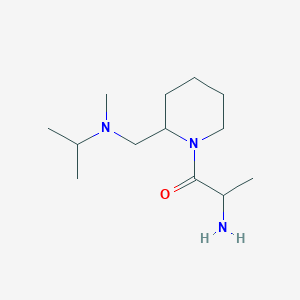


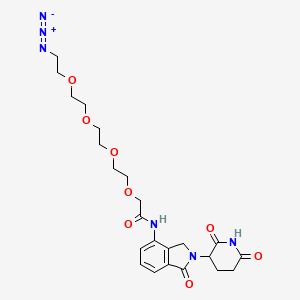

![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
